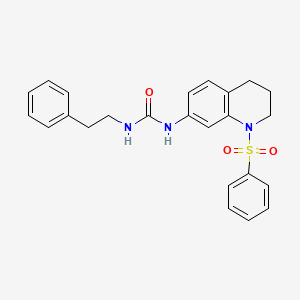

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea

Description

Properties

IUPAC Name |

1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O3S/c28-24(25-16-15-19-8-3-1-4-9-19)26-21-14-13-20-10-7-17-27(23(20)18-21)31(29,30)22-11-5-2-6-12-22/h1-6,8-9,11-14,18H,7,10,15-17H2,(H2,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGLYQKDSKZSLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the reaction of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinoline-7-amine with phenethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with different nucleophilic groups replacing the urea moiety

Scientific Research Applications

Anticancer Activity

Research indicates that 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea exhibits significant antiproliferative effects against various cancer cell lines.

Case Study:

In a study evaluating the compound's effects on human cancer cell lines (e.g., A549 lung cancer cells), it was found to induce apoptosis through mitochondrial pathways. The mechanism involved the activation of caspases and the disruption of the mitochondrial membrane potential, leading to cell death.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 5.2 | Apoptosis via mitochondrial pathway |

| HCT116 | 4.8 | Cell cycle arrest and apoptosis |

| PC-3 | 6.0 | Induction of apoptosis |

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes, which may have implications for treating neurodegenerative diseases.

Enzyme Inhibition Profile:

| Enzyme | Activity | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Moderate inhibition | 15.5 |

| Urease | Strong inhibition | 2.14 |

These results suggest that modifications to the urea moiety can enhance enzyme inhibition properties, potentially leading to more effective therapeutic agents.

Antibacterial Activity

Preliminary studies have shown that related compounds exhibit antibacterial properties against various strains.

Antibacterial Activity:

| Bacterial Strain | Activity |

|---|---|

| Salmonella typhi | Moderate to strong |

| Bacillus subtilis | Moderate |

The antibacterial activity is attributed to the structural features that facilitate interaction with bacterial membranes.

Discussion

The diverse applications of this compound highlight its potential as a lead compound in drug development. The ability to induce apoptosis in cancer cells and inhibit key enzymes positions this compound as a candidate for further research in oncology and neurology.

Mechanism of Action

The mechanism of action of 1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. In plant biology, it may act as a plant growth regulator by modulating the activity of plant hormones such as auxins. In medicinal applications, it may exert its effects by inhibiting specific enzymes or signaling pathways involved in disease processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Urea Derivatives

Key Differences and Implications

Substituent Effects on Lipophilicity: The phenethyl group in the target compound contributes to higher lipophilicity compared to polar substituents like 3,4-dimethoxybenzyl or 4-fluorobenzyl . This could influence membrane permeability and CNS penetration.

Electronic Modifications :

- The phenylsulfonyl group in the target compound and analogues (CAS 1203218-12-5, 1203083-62-8) is electron-withdrawing, which may stabilize the urea moiety or modulate interactions with biological targets .

- Replacement of sulfonyl with propionyl (CAS 1203398-77-9) reduces electron-withdrawing effects, possibly altering hydrogen-bonding capacity .

Halogen and Heterocyclic Effects: The 4-fluorobenzyl group (CAS 1203398-77-9) enhances metabolic stability via fluorine’s electronegativity and resistance to oxidative metabolism . Compounds with isoxazole or pyrrolidinone rings (e.g., ) exhibit distinct dihedral angles, suggesting conformational preferences that could impact crystallinity or target engagement .

Biological Activity

1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.

Research indicates that this compound functions primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor γt (RORγt). This receptor plays a crucial role in the regulation of Th17 cells, which are implicated in autoimmune diseases such as psoriasis and rheumatoid arthritis. The compound has demonstrated significant inhibitory effects on RORγt activity, potentially leading to reduced inflammation and autoimmunity .

Pharmacokinetics

Recent studies have shown that derivatives of this compound exhibit improved bioavailability compared to earlier models. For instance, a derivative known as (R)-D4 showed bioavailability rates of 48.1% in mice and 32.9% in rats, significantly higher than that of GSK2981278 (6.2% and 4.1%, respectively) . This enhanced bioavailability suggests a promising profile for oral administration in therapeutic settings.

Therapeutic Applications

This compound has been evaluated for its efficacy in treating autoimmune conditions:

- Psoriasis Treatment : In animal models, it effectively reduced symptoms at lower doses without adverse effects over two weeks .

- Rheumatoid Arthritis Models : The compound showed promise in reducing inflammation and joint damage in experimental models of rheumatoid arthritis .

Comparative Biological Activity

| Compound | Bioavailability (Mice) | Bioavailability (Rats) | IC50 (nM) | Application |

|---|---|---|---|---|

| (R)-D4 | 48.1% | 32.9% | N/A | Psoriasis |

| GSK2981278 | 6.2% | 4.1% | N/A | Psoriasis |

| Optimized 7l | N/A | N/A | 13 nM | Complement Inhibition |

Case Studies

Several studies have highlighted the biological activity of related compounds:

- A series of modifications to the urea scaffold led to the identification of potent complement inhibitors with IC50 values as low as 13 nM . These derivatives inhibited C9 deposition through various pathways but did not affect C3 and C4 deposition.

- The pharmacological evaluation of related tetrahydroquinoline derivatives revealed their ability to selectively modulate sigma receptors, enhancing their therapeutic potential against neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.